

# Comparative FT-IR Data of p-(2-Bromo)vinyl Anisole and Related Compounds

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## Compound of Interest

Compound Name: *p*-(2-Bromo)vinyl Anisole

Cat. No.: B015190

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The FT-IR spectrum of **p-(2-Bromo)vinyl Anisole** can be predicted by analyzing the characteristic absorption peaks of its structural components: the anisole group, the vinyl group, and the carbon-bromine bond. A comparison with anisole and vinyl bromide provides a clear basis for these assignments.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> ) for p-(2-Bromo)vinyl Anisole	Anisole (Reference) [cm <sup>-1</sup> ]	Vinyl Bromide (Reference) [cm <sup>-1</sup> ]
Aromatic Ring	C-H Stretch	3100-3000	~3003[4]	-
C=C Stretch (in-ring)	1610-1580, 1500-1450	1600-1500[5]	-	
C-H Out-of-Plane Bend (p-substituted)	850-800	-	-	
Ether Group	Aryl-O Stretch (asymmetric)	1270-1230	~1250[5]	-
Alkyl-O Stretch (symmetric)	1050-1020	~1040[5]	-	
C-H Stretch (in -OCH <sub>3</sub> )	2970-2950, 2850-2830	2960-2838[5]	-	
Vinyl Group	=C-H Stretch	3080-3020	-	~3080
C=C Stretch	1640-1620	-	~1600	
=C-H Out-of-Plane Bend (trans)	970-960	-	~940	
Bromoalkene	C-Br Stretch	650-550	-	~600

Note: Reference values for vinyl bromide are derived from gas-phase spectra and may shift slightly in the condensed phase.

The spectrum of **p-(2-Bromo)vinyl Anisole** is expected to show characteristic aromatic C-H stretching above 3000 cm<sup>-1</sup> and multiple sharp peaks in the 1610-1450 cm<sup>-1</sup> region corresponding to the phenyl ring C=C stretching.[4] The prominent features of the anisole moiety are the strong asymmetric and symmetric C-O-C stretching bands, anticipated around

1250  $\text{cm}^{-1}$  and 1040  $\text{cm}^{-1}$ , respectively.<sup>[5][6]</sup> The presence of the vinyl group will introduce a C=C stretching vibration near 1630  $\text{cm}^{-1}$  and a =C-H out-of-plane bending mode, typically around 965  $\text{cm}^{-1}$  for a trans-configured double bond. Finally, the C-Br stretching vibration is expected in the lower frequency "fingerprint" region, generally between 650 and 550  $\text{cm}^{-1}$ .

## Standard Experimental Protocol for FT-IR Analysis

This protocol outlines the methodology for acquiring an FT-IR spectrum of a solid organic compound like **p-(2-Bromo)vinyl Anisole** using the KBr pellet technique.

**Objective:** To obtain a high-resolution FT-IR transmission spectrum of the sample from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .

**Materials and Equipment:**

- Fourier-Transform Infrared (FT-IR) Spectrometer
- **p-(2-Bromo)vinyl Anisole** sample
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Spatula and weighing paper
- Infrared lamp (optional, for drying)

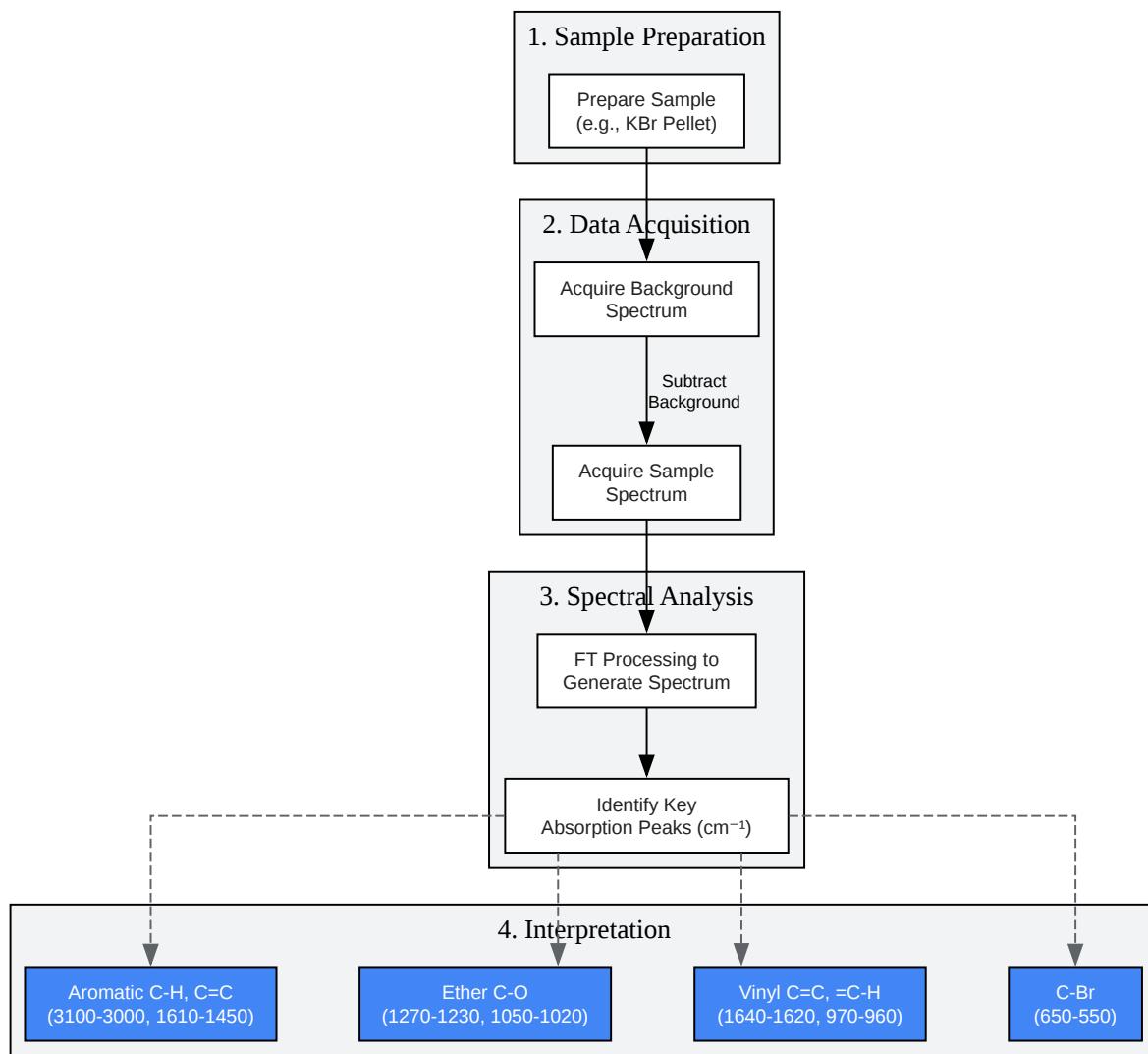
**Procedure:**

- **Background Spectrum:**
  - Ensure the spectrometer's sample compartment is empty.
  - Run a background scan to record the spectrum of the ambient atmosphere ( $\text{CO}_2$  and  $\text{H}_2\text{O}$  vapor). This will be automatically subtracted from the sample spectrum.

- Sample Preparation (KBr Pellet Method):
  - Place approximately 100-200 mg of dry KBr powder into an agate mortar. If necessary, gently grind the KBr to a fine, consistent powder.
  - Add 1-2 mg of the **p-(2-Bromo)vinyl Anisole** sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.
  - Grind the mixture thoroughly with the pestle for 2-3 minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum.
  - Transfer a portion of the mixture to the pellet-forming die.
  - Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.
  - Initiate the sample scan. The instrument will pass an infrared beam through the pellet, and the detector will record the transmitted radiation.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
  - The instrument's software will automatically process the data using a Fourier transform to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).
  - Analyze the spectrum by identifying the positions (in  $\text{cm}^{-1}$ ) and relative intensities of the absorption bands.
  - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of **p-(2-Bromo)vinyl Anisole**.<sup>[7]</sup>

# FT-IR Functional Group Analysis Workflow

The following diagram illustrates the logical workflow for identifying the functional groups of **p-(2-Bromo)vinyl Anisole** using FT-IR spectroscopy.



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Caption: Workflow for FT-IR analysis of **p-(2-Bromo)vinyl Anisole**.

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